3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid
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Overview
Description
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its ability to protect the amino group from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of solvents such as tetrahydrofuran (THF) and chloroform in biphasic mixtures with aqueous sodium bicarbonate can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Major Products
The major products formed from these reactions include deprotected amino acids and peptides, which can be further used in various synthetic applications .
Scientific Research Applications
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active peptides and proteins.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid primarily involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group is stable under basic conditions but can be easily removed under acidic conditions, allowing for selective deprotection and further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 3-((tert-Butoxycarbonyl)amino)methylbenzoic acid
- 3-((tert-Butoxycarbonyl)amino)phenylboronic acid
- (S)-3-((tert-Butoxycarbonyl)amino)-2-aminopropanoic acid
Uniqueness
3-((tert-Butoxycarbonyl)amino)-2-oxopropanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it highly valuable in peptide synthesis and other applications where precise control over functional groups is required .
Properties
CAS No. |
724793-81-1 |
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Molecular Formula |
C8H13NO5 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropanoic acid |
InChI |
InChI=1S/C8H13NO5/c1-8(2,3)14-7(13)9-4-5(10)6(11)12/h4H2,1-3H3,(H,9,13)(H,11,12) |
InChI Key |
AJBNGTVCITWPPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C(=O)O |
Origin of Product |
United States |
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